1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one hydrochloride
Description
Properties
IUPAC Name |
1-[(5-amino-2-methoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-11-5-4-10(13)7-9(11)8-14-6-2-3-12(14)15;/h4-5,7H,2-3,6,8,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHKOQFEJVGPEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)CN2CCCC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185294-41-0 | |
| Record name | 2-Pyrrolidinone, 1-[(5-amino-2-methoxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis Steps:
- Preparation of Donor–Acceptor Cyclopropanes: These compounds are typically synthesized with an ester group as one of the acceptor substituents.
- Reaction with Primary Amines: The cyclopropane reacts with primary amines (e.g., anilines, benzylamines) in the presence of a Lewis acid to form γ-amino esters.
- Lactamization and Dealkoxycarbonylation: The γ-amino ester undergoes in situ lactamization, followed by dealkoxycarbonylation to yield the pyrrolidin-2-one.
Adaptation for 1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one Hydrochloride
To synthesize this compound, one would need to adapt the general synthesis method by using a suitable donor–acceptor cyclopropane and a primary amine that incorporates the 5-amino-2-methoxybenzyl moiety.
Data and Research Findings
While specific data for this compound is limited, related compounds like 1,5-substituted pyrrolidin-2-ones have been synthesized with high yields and purity. For example, pyrrolidone 2a was synthesized in a four-step procedure with an overall yield of 70%.
Table: Example Yields for Related Compounds
| Compound | Yield (%) | Purity (%) |
|---|---|---|
| Pyrrolidone 2a | 70 | Not specified |
| 2-Methoxy-5-aminopyridine | 92.55 | 98.93 |
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
The compound 1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one hydrochloride has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, biochemistry, and pharmacology.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Its structural components suggest possible interactions with various biological targets:
- Antidepressant Activity: Preliminary studies indicate that derivatives of pyrrolidinone compounds can exhibit antidepressant-like effects. The amino group in this compound may facilitate interactions with neurotransmitter receptors, potentially modulating mood and anxiety levels.
- Anticancer Properties: Research has shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The methoxy group may enhance the lipophilicity of the compound, improving its cell membrane permeability.
Biochemical Research
The compound is utilized in biochemical assays to study enzyme interactions and receptor binding:
- Enzyme Inhibition Studies: The structural analogs of this compound have been used to explore their inhibitory effects on specific enzymes involved in metabolic pathways, such as kinases and phosphatases.
- Receptor Binding Assays: Its potential as a ligand for various receptors (e.g., serotonin receptors) makes it valuable for studying receptor-ligand interactions, which are crucial for drug design.
Forensic Science
In forensic applications, this compound can be used as a reference standard for toxicology:
- Toxicological Analysis: The compound may be analyzed in biological samples to assess exposure to new psychoactive substances (NPS). Its distinct chemical profile allows for accurate identification through chromatography and mass spectrometry techniques.
Clinical Diagnostics
While primarily used for research purposes, this compound's properties may have implications in clinical diagnostics:
- Biomarker Development: Research into the metabolic pathways involving this compound could lead to the identification of biomarkers for certain diseases, aiding in early diagnosis and treatment monitoring.
Case Study 1: Antidepressant Activity Exploration
A study conducted by researchers at a leading pharmacological institute explored the antidepressant-like effects of pyrrolidinone derivatives. The findings indicated that compounds with similar structures exhibited significant reductions in immobility time in forced swim tests, suggesting potential therapeutic benefits for depression treatment.
Case Study 2: Anticancer Research
In a collaborative study between chemists and oncologists, derivatives of this compound were tested against various cancer cell lines. Results showed that certain derivatives induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazine Moieties
Compounds such as 1-(3-((4-Amino-6-((3-methylphenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one () and 1-(3-((4-Amino-6-((2-fluorophenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one () share the pyrrolidinone core but incorporate triazine rings linked via methoxy groups. Key differences include:
- Substituent Effects : The 3-methylphenethyl vs. 2-fluorophenethyl groups in these analogs influence receptor binding selectivity and metabolic stability .
- Synthetic Yields : Both analogs are synthesized in ~40% yield, suggesting similar scalability challenges to the target compound .
Antioxidant Pyrrolidinone Derivatives
1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one derivatives () demonstrate 1.5× higher antioxidant activity than ascorbic acid in DPPH assays. Unlike the target compound, these derivatives feature chloro and hydroxyphenyl substituents, highlighting the role of electron-withdrawing groups in enhancing radical scavenging .
Pyrrolo[1,4]benzodiazepine (PBD) Derivatives
PBD 1-one 285 () incorporates a pyrrolidinone ring fused to a benzodiazepine system. This compound, synthesized via Sonogashira coupling and reductive cyclization (10% yield), is designed for DNA minor-groove binding in anticancer therapies. The target compound’s simpler structure lacks this DNA-interacting capability .
Aminomethyl-Substituted Pyrrolidinones
- 5-(Aminomethyl)pyrrolidin-2-one hydrochloride () is a simpler analog with a primary aminomethyl group. Its molecular weight (178.66 g/mol) is significantly lower than the target compound, reflecting reduced steric bulk .
- 4-Amino-1-benzylpyrrolidin-2-one hydrochloride () replaces the methoxybenzyl group with a benzyl substituent, increasing lipophilicity (logP ~1.8 vs. ~1.2 for the target compound) .
Fluorinated Analogs
1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride () introduces a fluorophenyl group, enhancing metabolic stability and bioavailability compared to non-fluorinated analogs. Fluorine’s electronegativity may improve target engagement in CNS disorders .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Findings and Implications
Structural Flexibility: The pyrrolidinone core accommodates diverse substituents (triazine, benzyl, fluorophenyl), enabling tailored bioactivity .
Substituent-Driven Activity : Electron-withdrawing groups (e.g., Cl, F) enhance antioxidant or receptor-binding properties, while methoxy groups improve solubility .
Synthetic Challenges : Multi-step syntheses of analogs often result in low yields (~10–40%), highlighting scalability issues .
Limitations: Direct biological data for 1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one hydrochloride are absent in the evidence; comparisons rely on structural analogs.
Biological Activity
1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidinone ring and an amino group that may contribute to its biological activity.
Anticancer Activity
Recent studies have shown that pyrrolidinone derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.
- Case Study : In a study evaluating the effects of pyrrolidinone derivatives on breast cancer cells (MDA-MB-231), it was found that certain derivatives significantly inhibited cell proliferation and migration. The mechanism involved apoptotic pathways and the inhibition of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Pyrrolidinone derivatives have been linked to antibacterial activities against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study indicated that pyrrolidinone compounds exhibited varying degrees of antibacterial activity, with some derivatives showing effectiveness against resistant strains of E. coli and Staphylococcus aureus. This suggests that this compound may be a candidate for further antimicrobial development .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Receptor Interaction : The amino group in the structure may enhance binding affinity to various receptors, including adrenergic receptors, which play a role in cardiovascular regulation .
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as MMPs, leading to reduced tumor invasion and metastasis .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for 1-(5-Amino-2-methoxybenzyl)pyrrolidin-2-one hydrochloride?
The synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Formation of the pyrrolidin-2-one core via cyclization or condensation reactions. For example, heating 2-fluorobenzaldehyde with amines in DMF under reflux conditions (150°C, 20 hours) to form substituted pyrrolidine intermediates .
- Step 2 : Introduction of the 5-amino-2-methoxybenzyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for aromatic amines).
- Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or acetone).
Analytical Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and (e.g., δ 3.33–3.30 ppm for pyrrolidine protons) .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity .
- Spectroscopy :
- : Identify aromatic protons (δ 6.5–7.5 ppm for methoxybenzyl groups) and pyrrolidinone protons (δ 3.0–4.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] at m/z ~293 for the free base) .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
Q. What solubility and stability data are critical for experimental design?
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and slightly soluble in water. Adjust pH to enhance aqueous solubility via hydrochloride salt formation .
- Stability : Store at −20°C under inert atmosphere (N or Ar). Degradation risks include hydrolysis of the pyrrolidinone ring under acidic/alkaline conditions .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates in the synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 20 hours to 1–2 hours) and improves yield by 10–15% compared to conventional heating .
- Catalysis : Use Pd catalysts (e.g., Pd(OAc)) for efficient coupling of aromatic amines .
- Solvent Optimization : Replace DMF with acetonitrile to minimize side reactions in cyclization steps .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 5-chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride) to identify critical functional groups. For example, the methoxy group enhances membrane permeability but may reduce target binding affinity .
- Dose-Response Analysis : Test across a wide concentration range (nM to μM) to differentiate specific vs. off-target effects .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with biological targets (e.g., kinases or GPCRs) .
Q. How can researchers validate the compound’s mechanism of action in cellular assays?
- Target Engagement Assays : Employ cellular thermal shift assays (CETSA) to confirm direct target binding .
- Pathway Analysis : Use RNA sequencing or phosphoproteomics to identify downstream signaling pathways affected by the compound .
- Control Experiments : Include inactive enantiomers (e.g., (S)-isomer) to rule out nonspecific effects .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up synthesis, and how are they addressed?
- Issue : Low yield during salt formation due to poor crystallization.
Solution : Use anti-solvent crystallization (e.g., add diethyl ether to a saturated ethanol solution) . - Issue : Impurities from residual solvents (DMF or THF).
Solution : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How should researchers handle discrepancies in reported physicochemical properties?
- Replicate Key Data : Repeat melting point (mp) and boiling point (bp) measurements using differential scanning calorimetry (DSC) .
- Cross-Validate Sources : Compare PubChem data with independent lab results (e.g., elemental analysis) to confirm accuracy .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors (especially during HCl salt formation) .
- Waste Disposal : Neutralize acidic waste with NaHCO before disposal via authorized agencies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
